Cas no 223419-76-9 (4-(But-3-yn-1-yl)-1H-imidazole)

4-(But-3-yn-1-yl)-1H-imidazole is a versatile heterocyclic compound featuring an imidazole core substituted with a but-3-ynyl group at the 4-position. This structure imparts reactivity at both the alkyne and imidazole functionalities, making it a valuable intermediate in organic synthesis and medicinal chemistry. The alkyne moiety allows for click chemistry applications, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the imidazole ring provides a coordination site for metal complexes or hydrogen-bonding interactions. Its balanced polarity and moderate stability facilitate its use in the development of pharmaceuticals, agrochemicals, and functional materials. The compound’s synthetic flexibility and bifunctional reactivity make it a useful building block for researchers exploring novel molecular architectures.
4-(But-3-yn-1-yl)-1H-imidazole structure
223419-76-9 structure
Product Name:4-(But-3-yn-1-yl)-1H-imidazole
CAS No:223419-76-9
MF:C7H8N2
MW:120.151821136475
CID:1039630
PubChem ID:10630473
Update Time:2025-09-27

4-(But-3-yn-1-yl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-(But-3-yn-1-yl)-1H-imidazole
    • 5-but-3-ynyl-1H-imidazole
    • 4-But-3-ynyl-1H-imidazole
    • AG-A-72993
    • AK104562
    • ANW-71209
    • CHEBI:386083
    • CHEMBL170104
    • CTK5J0968
    • EN300-1816936
    • 5-(but-3-yn-1-yl)-1H-imidazole
    • 4-But-3-ynylimidazole
    • IGWFXUHNYJCMLQ-UHFFFAOYSA-N
    • AKOS006373026
    • BDBM50074626
    • 223419-76-9
    • DTXSID00442628
    • SCHEMBL7619513
    • MDL: MFCD18632755
    • Inchi: 1S/C7H8N2/c1-2-3-4-7-5-8-6-9-7/h1,5-6H,3-4H2,(H,8,9)
    • InChI Key: IGWFXUHNYJCMLQ-UHFFFAOYSA-N
    • SMILES: N1C=NC=C1CCC#C

Computed Properties

  • Exact Mass: 120.068748264g/mol
  • Monoisotopic Mass: 120.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 28.7Ų

4-(But-3-yn-1-yl)-1H-imidazole Pricemore >>

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Additional information on 4-(But-3-yn-1-yl)-1H-imidazole

Introduction to 4-(But-3-yn-1-yl)-1H-imidazole (CAS No. 223419-76-9)

4-(But-3-yn-1-yl)-1H-imidazole is a heterocyclic compound characterized by a fused imidazole ring connected to a butynyl group. This unique structural motif has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities and synthetic utility. The compound, identified by its CAS number 223419-76-9, represents a promising scaffold for the development of novel therapeutic agents.

The imidazole core is a well-known pharmacophore found in numerous bioactive molecules, including antifungal, antiviral, and anticancer agents. The incorporation of a butynyl substituent at the 4-position of the imidazole ring introduces additional reactivity and functionality, making it a versatile building block for medicinal chemistry. This modification can influence the electronic properties, solubility, and metabolic stability of the resulting derivatives, thereby enabling fine-tuning of their biological profiles.

Recent advances in synthetic methodologies have facilitated the efficient preparation of 4-(But-3-yn-1-yl)-1H-imidazole, allowing for rapid exploration of its derivatives. The butynyl group can undergo various chemical transformations, such as Sonogashira coupling, Suzuki-Miyaura coupling, and metal-catalyzed cross-coupling reactions, which are widely employed in drug discovery to introduce diverse functional groups. These reactions enable the construction of complex molecular architectures while maintaining the integrity of the imidazole scaffold.

In the context of drug development, 4-(But-3-yn-1-yl)-1H-imidazole has been investigated for its potential as an intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have explored its utility in generating imidazoles with antimicrobial properties. The butynyl group can be further functionalized to introduce pharmacophoric elements that interact with bacterial enzymes or viral proteases. Such derivatives have shown promise in preclinical studies as candidates for treating resistant infections.

The compound's structural features also make it an attractive candidate for developing kinase inhibitors. Imidazoles are frequently employed in this capacity due to their ability to mimic ATP binding pockets in protein kinases. By appending a butynyl moiety, researchers can enhance binding affinity and selectivity through optimization of steric and electronic interactions. Preliminary computational studies suggest that 4-(But-3-yn-1-yl)-1H-imidazole derivatives may exhibit inhibitory activity against certain kinases involved in cancer progression.

Another area of interest is the use of 4-(But-3-yn-1-yl)-1H-imidazole as a precursor for bioconjugates and drug delivery systems. The triple bond in the butynyl group provides a site for click chemistry reactions, enabling the attachment of targeting ligands or imaging probes. Such conjugates could enhance therapeutic efficacy by improving bioavailability or enabling site-specific delivery to disease-relevant tissues. This approach aligns with emerging trends in precision medicine, where tailored molecular constructs are designed to address unmet clinical needs.

The synthesis and characterization of 4-(But-3-yn-1-yl)-1H-imidazole have also contributed to our understanding of heterocyclic chemistry. The compound serves as a model system for studying electronic effects and steric influences on aromaticity and reactivity. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to elucidate its structure and dynamics. These insights are valuable for guiding future synthetic efforts and optimizing molecular properties.

From a commercial perspective, 4-(But-3-yn-1-yl)-1H-imidazole (CAS No. 223419-76-9) is available from specialized chemical suppliers, catering to academic and industrial researchers engaged in drug discovery programs. Its accessibility underscores its importance as a building block in modern medicinal chemistry. As computational methods improve, virtual screening approaches are being increasingly applied to identify promising derivatives based on 4-(But-3-yne)imidine scaffolds before experimental validation.

The future prospects for this compound remain bright, with ongoing research exploring new applications in chemical biology and materials science. Innovations in catalysis and green chemistry may further streamline its synthesis, reducing costs and environmental impact while maintaining high purity standards required for pharmaceutical use. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible therapeutic advances.

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